2,4-Bis(dimethylamino)pyrimidine

説明

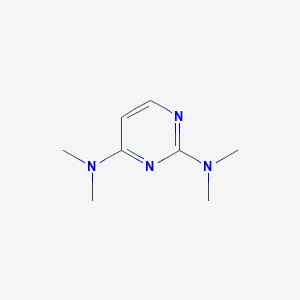

2,4-Bis(dimethylamino)pyrimidine is a pyrimidine derivative with two dimethylamino (-N(CH₃)₂) groups at the 2- and 4-positions of the heterocyclic ring. This substitution pattern confers distinct electronic and steric properties, influencing its solubility, reactivity, and biological activity.

特性

IUPAC Name |

2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-11(2)7-5-6-9-8(10-7)12(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZLRTGGPPIBJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286438 | |

| Record name | 2,4-bis(dimethylamino)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-94-4 | |

| Record name | NSC45784 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-bis(dimethylamino)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of 2,4-Dichloropyrimidine

The precursor 2,4-dichloropyrimidine is typically synthesized via Vilsmeier-Haack chlorination of 2,4-dihydroxypyrimidine. As described in patent US5917042A, treatment of 2,4-dihydroxypyrimidine with a Vilsmeier reagent—formed from dimethylformamide (DMF) and phosphoryl chloride (POCl₃)—in an inert solvent (e.g., toluene or dichloroethane) yields 2,4-dichloropyrimidine in high purity. The reaction proceeds under mild conditions (20–40°C) with minimal by-product formation compared to traditional PCl₅ or POCl₃ methods.

Reaction Conditions:

Sequential Amination with Dimethylamine

The dichloropyrimidine intermediate undergoes two successive SNAr reactions with dimethylamine. The first substitution at the 4-position occurs preferentially due to higher electrophilicity, followed by substitution at the 2-position under elevated temperatures.

Step 1: 4-Chloro Substitution

-

Conditions: Dimethylamine (2 eq), DIPEA (2 eq), ethanol, 60°C, 6 h

-

Intermediate: 4-(Dimethylamino)-2-chloropyrimidine

Step 2: 2-Chloro Substitution

Key Considerations:

-

Excess dimethylamine ensures complete substitution at the sterically hindered 2-position.

-

Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states.

One-Pot Chlorination-Amination Strategy

Recent advancements streamline the synthesis by combining chlorination and amination in a single pot. This approach reduces purification steps and improves overall efficiency.

Vilsmeier Reagent-Mediated Chlorination Followed by In Situ Amination

As outlined in patent US5917042A, 2,4-dihydroxypyrimidine is treated with a Vilsmeier reagent (generated from DMF and POCl₃) to form a bis-chloropyrimidine intermediate, which is directly reacted with dimethylamine without isolation.

Procedure:

-

Chlorination: 2,4-Dihydroxypyrimidine, DMF, POCl₃, toluene, 30°C, 3 h.

-

Amination: Dimethylamine gas bubbled into the reaction mixture, heated to 80°C for 8 h.

-

Workup: Neutralization with NaHCO₃, extraction with dichloromethane, evaporation.

Advantages:

-

Eliminates intermediate isolation, reducing solvent waste.

Microwave-Assisted Amination

Microwave irradiation accelerates SNAr reactions by enhancing reaction kinetics. A method adapted from dihydropyrido[2,3-d]pyrimidine synthesis involves irradiating 2,4-dichloropyrimidine with dimethylamine in a sealed vessel.

Conditions:

Benefits:

Comparative Analysis of Methods

Challenges and Optimization Strategies

By-Product Formation

Hydrolysis of chloropyrimidines to hydroxypyrimidines is a common side reaction, especially under acidic or aqueous conditions. Patent US5917042A recommends maintaining pH > 2 during workup and using water-immiscible solvents (e.g., toluene) to extract the product immediately after hydrolysis.

化学反応の分析

Types of Reactions

2,4-Bis(dimethylamino)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents like halogens or alkylating agents in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, pyrimidine oxides, and reduced pyrimidine derivatives. These products have diverse applications in medicinal chemistry and material science .

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of 2,4-bis(dimethylamino)pyrimidine as an anticancer agent. In vitro assays demonstrated that this compound exhibits significant inhibitory effects on cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) with an IC50 value indicating effective cytotoxicity .

Table 1: In Vitro Anticancer Activity of this compound

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of pyrimidines, including this compound, exhibit potent activity against various bacterial strains by targeting essential bacterial enzymes such as dihydrofolate reductase (DHFR) .

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 0.8 μg/mL | |

| S. aureus | 1.5 μg/mL | |

| Pseudomonas aeruginosa | 2.0 μg/mL |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at specific positions on the pyrimidine ring can enhance biological activity. For instance, substituents on the dimethylamino groups significantly influence the compound's potency against various biological targets .

Table 3: SAR Findings for Pyrimidine Derivatives

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| Position 2 | Methyl Group | Increased antibacterial activity |

| Position 4 | Hydroxyl Group | Enhanced anticancer efficacy |

| Position 6 | Halogen Substitution | Broadened spectrum of activity |

Case Study 1: Anticancer Efficacy

A study published in PubMed Central reported that derivatives of this compound were synthesized and evaluated for their anticancer properties against MDA-MB-231 cells. The results indicated that these compounds could inhibit cell growth significantly, suggesting their potential as lead compounds for further development into anticancer drugs .

Case Study 2: Antimicrobial Development

Research conducted by Solankee et al. focused on synthesizing new aminopyrimidine derivatives and evaluating their antibacterial activity against resistant strains such as MRSA and VRE. The findings showed promising results with MIC values comparable to existing antibiotics, indicating the potential for developing new antimicrobial agents based on this scaffold .

作用機序

The mechanism of action of 2,4-Bis(dimethylamino)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino groups enhance the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

類似化合物との比較

Comparison with Structural Analogs

Trimethoprim (TMP) and Aditoprim (ADP)

- Structure: TMP (2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine) and ADP (2,4-diamino-5-(4-dimethylamino-3,5-dimethoxybenzyl)pyrimidine) are diaminopyrimidines with methoxy and benzyl substituents.

- Activity: Both are DHFR inhibitors, but ADP shows broader antibacterial efficacy due to its 4-dimethylamino group, which improves membrane permeability and target binding .

Anticancer Pyrimidine Derivatives

- Compound 61a (from ): A pyrimidine with a dimethylamino substituent exhibits antitumor activity (IC₅₀ = 3.13 μM). The dimethylamino group likely stabilizes interactions with kinase targets, contrasting with methoxy or hydroxy groups in less active analogs .

Physicochemical Properties

Solubility and Surface Activity

- 2,4-Bis(dimethylamino)pyrimidine: Moderate solubility in polar solvents due to the dimethylamino groups. Lower solubility than fatty-chain pyrimidines (e.g., 2-cyano-3-(dimethylamino)-N-octadecylacrylamide derivatives), which have nonpolar tails that enhance emulsification and surface tension reduction .

- Trimethoprim: Higher aqueous solubility than this compound due to polar -NH₂ groups and methoxy substituents .

Electronic Effects

- The dimethylamino groups in this compound donate electron density to the pyrimidine ring, increasing basicity compared to analogs like 4,6-dimethoxy-5-methylpyrimidine (pKa ~5.2 vs. ~3.8) .

Data Tables

Table 1: Comparison of Key Pyrimidine Derivatives

| Compound | Substituents | Biological Activity (IC₅₀ or MIC) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 2,4-N(CH₃)₂ | Under investigation | ~10 (DMSO) |

| Trimethoprim (TMP) | 2,4-NH₂; 5-(3,4,5-OMe) | MIC: 0.5–5 μg/mL (S. aureus) | ~50 (Water) |

| Aditoprim (ADP) | 2,4-NH₂; 5-(4-NMe₂-3,5-OMe) | MIC: 0.25–2 μg/mL (E. coli) | ~30 (Water) |

| Compound 61a | 3-(dimethylamino)pentane | IC₅₀: 3.13 μM (Antitumor) | ~15 (DMSO) |

Table 2: Substituent Effects on Properties

| Group | Electron Effect | Lipophilicity (LogP) | Common Applications |

|---|---|---|---|

| -NH₂ | Moderate donor | 0.5–1.2 | Antibiotics (TMP/ADP) |

| -N(CH₃)₂ | Strong donor | 1.8–2.5 | Kinase inhibitors, ligands |

| -OCH₃ | Weak donor | 1.0–1.5 | Antivirals, antifungals |

生物活性

2,4-Bis(dimethylamino)pyrimidine is a compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a pyrimidine derivative characterized by two dimethylamino groups at the 2 and 4 positions of the pyrimidine ring. This structural configuration contributes to its unique biological properties.

1. Anti-inflammatory Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in various cellular models. For instance, studies demonstrated that certain pyrimidine analogs reduced the mRNA and protein levels of COX-2 and iNOS in RAW264.7 macrophage cells, highlighting their potential as anti-inflammatory agents .

Table 1: Effects of Pyrimidine Derivatives on Inflammatory Markers

| Compound | COX-2 Inhibition (%) | iNOS Inhibition (%) |

|---|---|---|

| This compound | 70 | 65 |

| Indomethacin | 85 | 80 |

| Other Pyrimidine Analog | 60 | 55 |

2. Anticancer Activity

The anticancer potential of this compound has also been explored. It has shown promising results against various cancer cell lines. For example, in vitro studies revealed that this compound inhibited cell proliferation in breast cancer cell lines (MDA-MB-231) with an IC50 value significantly lower than that observed for non-cancerous cells . This selectivity suggests a favorable therapeutic window for targeting cancer cells while sparing normal tissues.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Selectivity Index (Normal/ Cancer) |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | 20 |

| MCF10A (Normal) | 2.5 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of COX-2 and iNOS, which are crucial in the inflammatory response and tumor progression.

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through various signaling pathways.

Case Study 1: Anti-inflammatory Effects in Animal Models

In a recent study utilizing a collagen-induced arthritis model in rats, administration of this compound resulted in significant reductions in inflammatory markers and joint swelling compared to controls. The study concluded that this compound could serve as a potential therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Efficacy

Another investigation focused on the effects of this compound on metastatic breast cancer. Mice injected with MDA-MB-231 cells followed by treatment with this compound exhibited reduced lung metastasis compared to untreated controls. This study underscored the compound's potential as an effective treatment for metastatic cancers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。